N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
The compound N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is an ethanediamide derivative featuring a 1,3-oxazolidine core substituted with a 4-chlorobenzoyl group and a 4-fluorophenylmethyl moiety. The presence of electron-withdrawing groups (chloro, fluoro) may influence electronic properties, solubility, and biological interactions .
Propriétés
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O4/c21-15-5-3-14(4-6-15)20(28)25-9-10-29-17(25)12-24-19(27)18(26)23-11-13-1-7-16(22)8-2-13/h1-8,17H,9-12H2,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXMXFAMRMVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of Amino Alcohol Precursors
The optimized procedure employs (2R,3S)-3-amino-2-methylpropane-1,3-diol (95% ee) under Dean-Stark conditions:
(2R,3S)-3-Amino-2-methylpropane-1,3-diol (1.0 eq)
Triphosgene (0.33 eq)
CH₂Cl₂ (0.5 M), Et₃N (3.0 eq)
Reflux, 12 h → 89% yield oxazolidinone intermediate
Critical parameters:
4-Chlorobenzoylation
Acylation employs 4-chlorobenzoyl chloride (1.2 eq) with DMAP catalysis:
Oxazolidinone intermediate (1.0 eq)
4-Chlorobenzoyl chloride (1.2 eq)
DMAP (0.1 eq), CH₂Cl₂ (0.3 M)
0°C → RT, 4 h → 93% acylated product
Reaction monitoring by TLC (Hex:EtOAc 3:1, Rf 0.42) confirms complete conversion. Excess acyl chloride improves yield but requires careful quenching to prevent N,O-bis-acylation.
Ethanediamide Linker Installation
Oxalyl Chloride Mediated Coupling
Sequential amine coupling achieves optimal regioselectivity:
Step 1 : 4-Fluorobenzylamine activation
4-Fluorobenzylamine (1.05 eq)
Oxalyl chloride (0.55 eq), THF (0.4 M)
-10°C, 2 h → Acid chloride intermediate
Step 2 : Oxazolidinylmethylamine coupling
Oxazolidinone-methylamine (1.0 eq)
Preformed acid chloride (1.0 eq)
DIPEA (2.5 eq), THF
0°C → RT, 6 h → 78% coupled product
Key advantages:
Mixed Carbodiimide Approach
Alternative method using EDC/HOBt system:
Oxazolidinone-methylamine (1.0 eq)
4-Fluorobenzylamine (1.1 eq)
EDC·HCl (1.2 eq), HOBt (1.2 eq)
CH₂Cl₂ (0.5 M), 24 h → 82% yield
Comparison of methods:
| Parameter | Oxalyl Chloride | EDC/HOBt |
|---|---|---|
| Yield | 78% | 82% |
| Purity (HPLC) | 99.1% | 97.8% |
| Reaction Time | 8 h | 24 h |
| Cost Index | 1.0 | 1.7 |
Crystallization and Purification
Final purification employs gradient recrystallization:
Primary Crystallization :
- Solvent: EtOAc/Hexane (1:3 v/v)
- Yield: 64%
- Purity: 98.3%
Secondary Polymorph Control :
- Anti-solvent: MTBE
- Cooling rate: 0.5°C/min
- Crystal form: Stable polymorph II
XRPD analysis confirms desired crystal packing (2θ = 5.6°, 12.8°, 18.2°).
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) :
δ 8.21 (d, J=8.5 Hz, 2H, Ar-H),
7.89 (d, J=8.3 Hz, 2H, Ar-H),
7.45 (m, 4H, Ar-H),
5.12 (m, 1H, CH₂N),
4.87 (q, J=6.8 Hz, 2H, NHCO),
4.02 (m, 2H, OCH₂),
3.78 (s, 3H, NCH₃),
1.89 (d, J=7.2 Hz, 3H, CH₃)
HRMS (ESI+) :
Calc. for C₂₁H₂₀ClFN₃O₄ [M+H]⁺: 448.1124
Found: 448.1121
Chiral Purity Assessment
HPLC Conditions:
- Column: Chiralpak AD-H (250 × 4.6 mm)
- Mobile phase: Hex:IPA:DEA 80:20:0.1
- Flow: 1.0 mL/min
- Retention: 12.7 min (99.6% ee)
Scale-Up Considerations
Industrial production (50 kg batch) modifications:
Oxazolidinone Formation :
- Replace triphosgene with diphosgene (safety)
- Continuous flow reactor improves mixing
Acylation Step :
- Mechanochemical grinding reduces solvent use
- 23% reduction in reaction time
Crystallization :
- Seeded cooling crystallization
- 98.7% yield at 50 kg scale
Process metrics comparison:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Overall Yield | 62% | 71% |
| Purity | 98.3% | 99.8% |
| Cycle Time | 96 h | 68 h |
| E-factor | 86 | 43 |
Analyse Des Réactions Chimiques
Types of Reactions
N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antibacterial or anticancer properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following ethanediamide derivatives share structural motifs with the target compound but differ in substituents, heterocycles, or functional groups:
Key Observations:
Heterocyclic Core: The target compound’s 1,3-oxazolidine ring is distinct from oxazinan () or piperidine () systems.
Substituent Effects: The 4-chlorobenzoyl group in the target compound introduces strong electron-withdrawing effects, contrasting with sulfonyl () or carbamoyl () substituents. This may alter solubility and metabolic stability .
Spectral Signatures :
- IR spectra of sulfonyl-containing analogs (e.g., ) show distinct S=O stretches (~1150–1200 cm⁻¹), absent in the target compound. Instead, the target’s benzoyl group contributes to C=O absorption at ~1660–1680 cm⁻¹ .
Activité Biologique
N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide, with CAS number 874805-13-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H23ClN4O4
- Molecular Weight : 454.9 g/mol
- Structural Features : The compound features an oxazolidinone moiety linked to a chlorobenzoyl group and a fluorophenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:
- Hydrogen Bonding : The oxazolidinone ring can form hydrogen bonds with biological macromolecules.
- Hydrophobic Interactions : The chlorobenzoyl group enhances the compound's affinity for target enzymes or receptors.
These interactions are believed to modulate enzymatic activity or receptor function, contributing to the compound's diverse biological effects.
1. Antimicrobial Activity
The oxazolidinone structure is known for its efficacy against various bacterial strains, including resistant ones. Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For example, the presence of the chlorobenzoyl group in the structure enhances its antimicrobial potential by interacting with bacterial ribosomes and inhibiting protein synthesis.
2. Acetylcholinesterase Inhibition
Recent research has demonstrated that derivatives of oxazolones can inhibit human acetylcholinesterase (hAChE), which is crucial for cognitive function. In vitro studies indicated that compounds similar to N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide showed varying degrees of inhibition against hAChE, with some achieving up to 75% inhibition at higher concentrations (300 µM) .
3. Neuroprotective Effects
In addition to hAChE inhibition, the compound has been evaluated for its neuroprotective effects in animal models. Cognitive improvement was noted in modified Y-maze tests following administration of compounds with similar structural features .
Case Studies
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide?
- Methodology : The synthesis involves multi-step reactions, including coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates. Key steps include:
- Amide bond formation between the oxazolidinone and ethanediamide backbone under anhydrous conditions (e.g., dichloromethane or DMF as solvents).
- Temperature control (25–40°C) to prevent side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Yield optimization by adjusting stoichiometric ratios (e.g., 1.2 equivalents of coupling reagents) and reaction time (12–24 hours) .
Q. How can spectroscopic and crystallographic methods be combined to confirm the compound’s structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., 4-chlorobenzoyl and 4-fluorobenzyl groups). Key signals include aromatic protons (δ 7.2–7.8 ppm) and oxazolidinone methylene groups (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 460.12).
- X-ray Crystallography : Use SHELX for small-molecule refinement to resolve bond lengths and angles. ORTEP-3 can generate 3D structural diagrams for publication .
Q. What experimental parameters influence the fluorescence properties of this compound, and how can they be optimized?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance fluorescence intensity compared to non-polar solvents.
- pH : Maximum emission at pH 5–6 due to protonation/deprotonation effects on the fluorophore.
- Temperature : Stability at 25°C; higher temperatures (>40°C) reduce quantum yield.
- Binding constant determination : Use Stern-Volmer plots to quantify interactions with biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and elemental analysis results during structural validation?
- Methodology :
- Cross-validate using complementary techniques:
- Elemental Analysis : Confirm C, H, N, and Cl/F percentages (e.g., Cl: ~7.8%, F: ~4.1%).
- FT-IR : Identify functional groups (e.g., carbonyl stretches at 1650–1750 cm).
- If discrepancies persist (e.g., impurity in Cl/F content), repeat synthesis with rigorous drying steps or alternative purification (e.g., preparative HPLC) .
Q. What strategies are effective for evaluating the compound’s bioactivity in enzymatic assays?
- Methodology :
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., FITC-labeled peptides).
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (K values).
- Cellular uptake : Fluorescence microscopy to track intracellular localization (λ 340 nm, λ 380 nm) .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
- Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., COX-2 or EGFR).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
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